2-ethyl-4(1H)-quinolinone
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Overview
Description
2-Ethyl-4(1H)-quinolinone is a heterocyclic organic compound that belongs to the quinolinone family. Quinolinones are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a quinoline ring system with an ethyl group at the second position and a keto group at the fourth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-4(1H)-quinolinone can be achieved through various methods. One common approach involves the cyclization of 2-aminobenzophenone derivatives with ethyl acetoacetate under acidic conditions. The reaction typically proceeds through the formation of an intermediate Schiff base, followed by cyclization and dehydration to yield the desired quinolinone.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as Lewis acids or transition metal complexes can be employed to enhance the efficiency of the cyclization process.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-4(1H)-quinolinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding 2-ethyl-4-hydroxyquinoline.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinolinone derivatives with carboxyl, nitro, or sulfonyl groups.
Reduction: 2-Ethyl-4-hydroxyquinoline.
Substitution: Halogenated, nitrated, or sulfonated quinolinone derivatives.
Scientific Research Applications
2-Ethyl-4(1H)-quinolinone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antiviral properties, making it a candidate for drug development.
Medicine: Quinolinone derivatives are investigated for their potential as anticancer, anti-inflammatory, and neuroprotective agents.
Industry: The compound is used in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-ethyl-4(1H)-quinolinone involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and DNA, affecting their function.
Pathways Involved: It may inhibit or activate signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
2-Methyl-4(1H)-quinolinone: Similar structure with a methyl group instead of an ethyl group.
4-Hydroxyquinoline: Lacks the ethyl group but has a hydroxyl group at the fourth position.
Quinoline: The parent compound without any substituents.
Uniqueness: 2-Ethyl-4(1H)-quinolinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the second position and the keto group at the fourth position influences its reactivity and interaction with biological targets.
Properties
IUPAC Name |
2-ethyl-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-2-8-7-11(13)9-5-3-4-6-10(9)12-8/h3-7H,2H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBKUKKHOCTXYGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)C2=CC=CC=C2N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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